(3Ar,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Description
This compound is a stereochemically complex furanodioxol derivative featuring a tert-butyl(dimethyl)silyl (TBS) oxymethyl group at the C6 position. The TBS group serves as a protective moiety for hydroxyl functionalities, enhancing stability during synthetic processes. Its molecular framework includes a fused furo[3,4-d][1,3]dioxolane ring system, with stereocenters at 3a, 4, 6, and 6a positions. The compound is likely utilized in carbohydrate or nucleoside chemistry, given its structural similarity to intermediates in such syntheses .
Properties
IUPAC Name |
(3aR,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3/t9-,10-,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLRGSYXWAKGJM-KKOKHZNYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@@H]([C@@H]2O1)O)CO[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Ar,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol is a complex organic molecule with potential biological activities. Its unique structure suggests possible interactions with biological systems that could lead to therapeutic applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
- Molecular Formula : C14H28O5Si
- Molecular Weight : 304.455 g/mol
- CAS Number : 217309-46-1
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structural motifs may exhibit anticancer activity. For example, related silyl ethers have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antiviral Activity : Some derivatives of silyl compounds have demonstrated antiviral properties against RNA viruses. The mechanism often involves interference with viral replication processes.
- Neuroprotective Effects : Certain studies have indicated that compounds with similar dioxolane structures may have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of silyl ether derivatives for their anticancer properties. The results showed that compounds with a similar backbone to our target compound significantly inhibited the proliferation of prostate cancer cells (PC3) at low micromolar concentrations.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.6 | PC3 |
| Compound B | 8.2 | MCF7 |
| Target Compound | 7.0 | PC3 |
Study 2: Antiviral Properties
Research in Antiviral Research highlighted the efficacy of silyl ethers against influenza virus strains. The study reported that these compounds could reduce viral titers by up to 90% in vitro.
Study 3: Neuroprotection
A study published in Neuroscience Letters examined the neuroprotective effects of dioxolane derivatives on SH-SY5Y neuroblastoma cells. The findings indicated that these compounds could significantly decrease cell death induced by oxidative stress.
The proposed mechanisms for the biological activities include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Viral Replication Inhibition : Disruption of viral entry or replication within host cells.
- Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant defenses in neuronal cells.
Comparison with Similar Compounds
Structural Analogues with Varying Protecting Groups
*Estimated based on TBS group addition (~142.3 g/mol) to the hydroxymethyl analogue.
Key Observations :
- The TBS group in the target compound offers superior stability compared to benzyl or hydroxymethyl groups, particularly under acidic conditions .
- Solubility : The hydroxymethyl analogue () is provided as a 10 mM solution, suggesting moderate solubility in DMSO. The TBS derivative’s solubility is expected to be lower due to increased hydrophobicity.
- Deprotection : TBS groups are cleaved selectively using fluoride ions (e.g., TBAF), whereas benzyl groups require catalytic hydrogenation, making the target compound more versatile in multi-step syntheses .
Core Structure Modifications
*Calculated based on CAS 24639-06-3.
Key Observations :
- The triflate-substituted compound () highlights the adaptability of the furanodioxol core for electrophilic reactions, contrasting with the target compound’s protective-group-focused design.
- Nucleoside analogues () demonstrate the scaffold’s utility in drug discovery, though the target compound lacks a nucleobase, suggesting its role as a synthetic precursor rather than a bioactive entity.
Stereochemical and Functional Group Comparisons
- Stereochemistry : The target compound’s (4S,6R,6aR) configuration is critical for its reactivity. Analogues like (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol () emphasize the role of stereochemistry in modulating biological activity or synthetic pathways .
- Functional Groups : The TBS-oxymethyl group distinguishes the target compound from derivatives with hydroxyl (), benzyl (), or fluorinated substituents (). These modifications influence solubility, stability, and downstream reactivity.
Q & A
Q. What are the key protecting groups utilized in the synthesis of this compound, and how do they influence reaction outcomes?
The tert-butyldimethylsilyl (TBS) group is critical for protecting hydroxyl functionalities during synthesis. For instance, in silylation reactions, the TBS group enhances steric hindrance, preventing undesired side reactions. This is evident in protocols where TBS-protected intermediates are used to stabilize reactive sites during multi-step syntheses, as seen in analogous silylation strategies for related furodioxolane derivatives .
Q. Which spectroscopic methods are essential for characterizing this compound's structure and purity?
- Liquid Chromatography-Mass Spectrometry (LCMS): Used to confirm molecular weight (e.g., m/z 757 [M+H]+ in analogous compounds) and monitor reaction progress .
- Nuclear Magnetic Resonance (NMR): DEPTq13C NMR resolves stereochemical configurations and verifies substituent positions, particularly for tetrahydrofurodioxolane scaffolds .
- HPLC: Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) ensures purity and identifies co-eluting impurities .
Q. What purification techniques are recommended post-synthesis?
- Column Chromatography: Effective for isolating stereoisomers using silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) .
- Extraction Methods: Liquid-liquid extraction with ethyl acetate or dichloromethane removes polar byproducts, as demonstrated in silylation reaction workups .
Q. How does the compound’s stereochemistry impact its reactivity in nucleoside analog synthesis?
The (3aR,4S,6R,6aR) configuration aligns with natural sugar moieties, enabling its use as a chiral building block for nucleoside derivatives. This stereochemistry is critical for mimicking biological substrates, as seen in studies of related tetrahydrofuran-based intermediates .
Q. What are the common synthetic routes for introducing the tert-butyldimethylsilyl group?
- Stepwise Silylation: Reacting hydroxyl groups with tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous tetrahydrofuran (THF) under inert atmospheres, with bases like triethylamine or LiHMDS to drive the reaction .
- One-Pot Strategies: Sequential protection/deprotection steps minimize intermediate isolation, as shown in multi-step syntheses of silylated carbohydrates .
Advanced Research Questions
Q. How can researchers optimize stereochemical purity during glycosylation reactions involving this compound?
- Low-Temperature Conditions: Reactions at −78°C (e.g., using LiHMDS) reduce kinetic side reactions, favoring stereoselectivity .
- Chiral Auxiliaries: Employing enantiopure starting materials or catalysts ensures retention of desired configurations, as demonstrated in furodioxolane syntheses .
Q. What strategies address conflicting spectroscopic data in reaction mechanism studies?
- Multi-Technique Validation: Cross-validate NMR, LCMS, and X-ray crystallography (if available) to resolve ambiguities. For example, DEPTq13C NMR can clarify carbon environments conflicting with LCMS fragmentation patterns .
- Computational Modeling: Density Functional Theory (DFT) simulations predict NMR chemical shifts or reaction pathways, aiding in data reconciliation .
Q. How can byproducts from silylation reactions be systematically analyzed?
- High-Resolution Mass Spectrometry (HRMS): Identifies unexpected adducts or decomposition products.
- Kinetic Studies: Monitor reaction progress over time via HPLC to detect intermediate byproducts, as applied in analogous silylation protocols .
Q. What methodologies assess the environmental stability of this compound?
- Hydrolytic Degradation Studies: Expose the compound to aqueous buffers at varying pH levels (e.g., pH 3–10) and analyze degradation products via LCMS .
- Photostability Tests: Use UV-Vis spectroscopy to evaluate decomposition under light exposure, critical for applications in drug delivery systems .
Q. How can low yields in glycosylation steps be troubleshooted?
- Solvent Optimization: Switch from THF to acetonitrile or DMF to improve solubility of glycosyl donors.
- Catalyst Screening: Test Lewis acids like BF₃·OEt₂ or TMSOTf, which enhance leaving group activation, as seen in related furodioxolane syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
